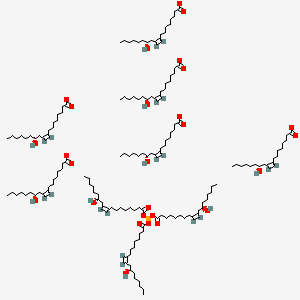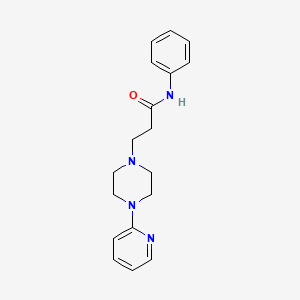
1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol This compound is known for its unique structure, which includes a piperazine ring, a propanamide group, and a pyridinyl group
Preparation Methods
The synthesis of 1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- involves several steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Propanamide Group: This step involves the reaction of the piperazine ring with a suitable propanamide precursor under controlled conditions.
Attachment of the Pyridinyl Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- can be compared with other similar compounds, such as:
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-: This compound has an additional acetylamino group, which may alter its reactivity and biological activity.
1-Piperazinepropanamide, N-(4-(1-hydroxyethyl)phenyl)-4-(2-pyridinyl)-: The presence of a hydroxyethyl group in this compound can influence its solubility and interaction with biological targets.
The uniqueness of 1-Piperazinepropanamide, N-phenyl-4-(2-pyridinyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86523-85-5 |
|---|---|
Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C18H22N4O/c23-18(20-16-6-2-1-3-7-16)9-11-21-12-14-22(15-13-21)17-8-4-5-10-19-17/h1-8,10H,9,11-15H2,(H,20,23) |
InChI Key |
BOVSCTXJYWTIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


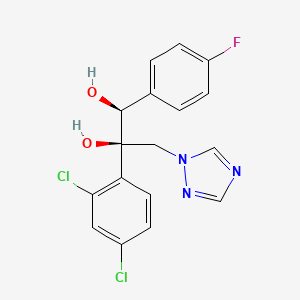


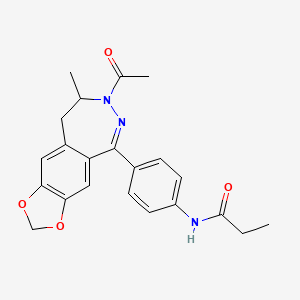
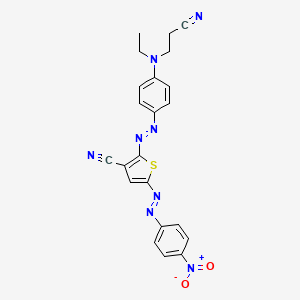

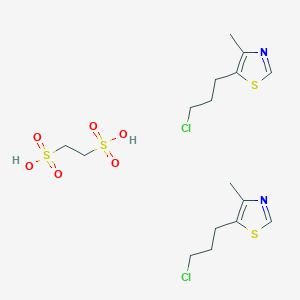

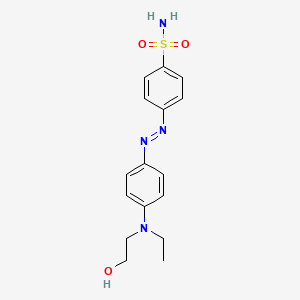
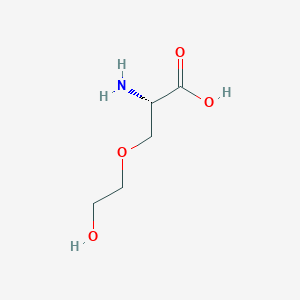


![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
